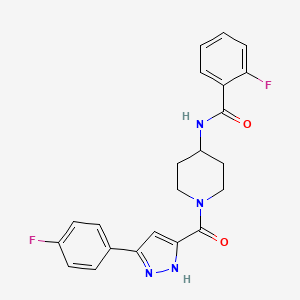
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is a useful research compound. Its molecular formula is C22H20F2N4O2 and its molecular weight is 410.425. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide typically involves multi-step organic synthesis. This includes the formation of intermediate compounds, coupling reactions, and specific fluorination steps. The reaction conditions often involve:
Solvents: Dichloromethane, ethanol, and water.
Catalysts: Palladium on carbon, tetrabutylammonium fluoride.
Temperatures: Ranging from -10°C to 80°C, depending on the reaction step.
Industrial Production Methods: Industrially, the synthesis may be scaled up using continuous flow reactors to enhance efficiency and yield. This approach minimizes the reaction time and controls the reaction environment more precisely, ensuring consistent product quality. Catalysts like palladium or other transition metals might be employed to facilitate specific reaction steps.
Analyse Chemischer Reaktionen
Types of Reactions It Undergoes:
Oxidation: The compound can undergo oxidation reactions, especially at the piperidine ring or the pyrazole moiety, forming various oxidized intermediates.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: The fluorine atoms and benzamide can participate in electrophilic aromatic substitution, nucleophilic substitution, or Friedel-Crafts reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, under acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminium hydride, typically in anhydrous solvents.
Substitution: Halogenating agents like thionyl chloride, under mild heating.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyrazole and piperidine rings.
Reduction: Alcoholic derivatives of the carbonyl groups.
Substitution: Halogen-substituted benzamide derivatives.
Scientific Research Applications: 2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide is employed in various fields:
Biology: Its molecular structure is investigated for interactions with biomolecules, aiding in the design of biochemical assays and probes.
Medicine: Potential therapeutic uses in pharmaceuticals, targeting specific receptors or enzymes. The presence of fluorine atoms enhances its metabolic stability and bioavailability.
Industry: Applications in the development of specialty chemicals and agrochemicals.
Wirkmechanismus
Effects and Targets:
The compound interacts with specific molecular targets such as enzymes, receptors, or ion channels. This can modulate biological pathways, potentially leading to therapeutic effects.
Inhibitory effects on particular enzymes can be crucial in understanding disease mechanisms and developing new treatments.
Molecular Pathways:
It can be involved in signaling pathways, altering the activity of proteins and transcription factors. This modulation may result in changes in cellular functions and processes.
Vergleich Mit ähnlichen Verbindungen
2-chloro-N-(1-(3-(4-chlorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide: Similar in structure but with chlorine instead of fluorine, which affects its chemical reactivity and biological activity.
2-bromo-N-(1-(3-(4-bromophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide:
Conclusion
2-fluoro-N-(1-(3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl)piperidin-4-yl)benzamide stands out due to its unique structure and versatile applications in chemistry, biology, medicine, and industry. Its preparation methods, chemical reactivity, and interaction with molecular targets highlight its importance in scientific research and potential therapeutic developments.
Eigenschaften
IUPAC Name |
2-fluoro-N-[1-[3-(4-fluorophenyl)-1H-pyrazole-5-carbonyl]piperidin-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F2N4O2/c23-15-7-5-14(6-8-15)19-13-20(27-26-19)22(30)28-11-9-16(10-12-28)25-21(29)17-3-1-2-4-18(17)24/h1-8,13,16H,9-12H2,(H,25,29)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWKXWLDWVRLEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC=CC=C2F)C(=O)C3=CC(=NN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F2N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
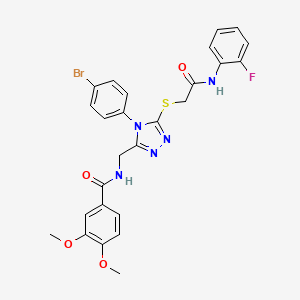
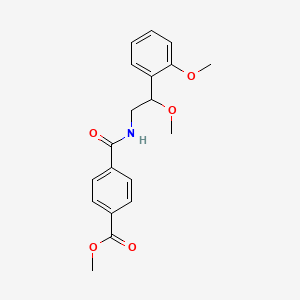
![ethyl 2-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2426558.png)
![N-[(furan-2-yl)methyl]-4-(4-methylbenzenesulfonyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2426559.png)

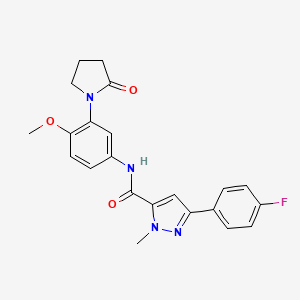
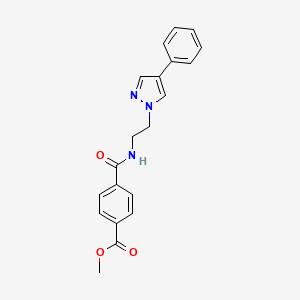
![N-(2-(cyclohex-1-en-1-yl)ethyl)-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2426564.png)
![2-((1H-benzo[d]imidazol-2-yl)thio)-2-phenylacetic acid](/img/structure/B2426569.png)
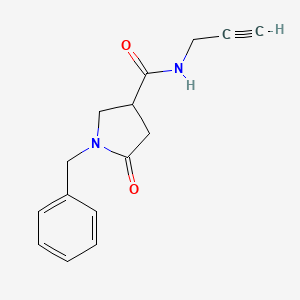
![N-benzyl-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/new.no-structure.jpg)
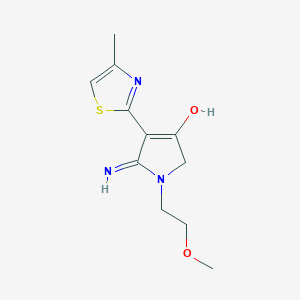
![2-fluoro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2426577.png)

